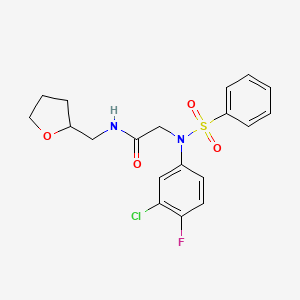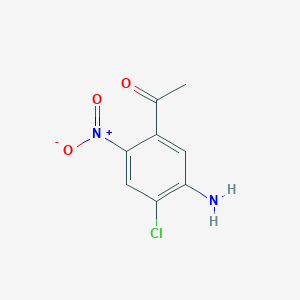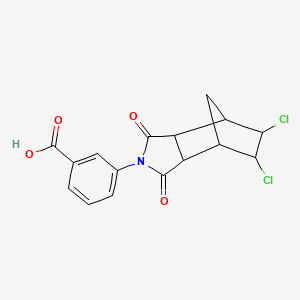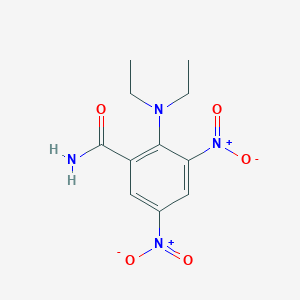![molecular formula C8H11ClN2O2 B12469794 [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4 and an isopropyl group at position 3 on the pyrazole ring, along with an acetic acid moiety attached to the nitrogen at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions. For example, 3,5-dimethylpyrazole can be chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-3,5-dimethylpyrazole.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation. The chlorinated pyrazole can react with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 4-chloro-3-(propan-2-yl)pyrazole.
Acetic Acid Moiety Addition: Finally, the acetic acid moiety can be introduced by reacting the pyrazole derivative with chloroacetic acid under basic conditions, such as using sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The acetic acid moiety can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Esterification: Alcohols (R-OH) with sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Formation of 4-chloro-3-(propan-2-yl)pyrazole-1-carboxylic acid.
Reduction: Formation of 4-hydro-3-(propan-2-yl)pyrazole-1-acetic acid.
Substitution: Formation of 4-substituted-3-(propan-2-yl)pyrazole-1-acetic acid derivatives.
Esterification: Formation of 4-chloro-3-(propan-2-yl)pyrazole-1-acetate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-methyl-1H-pyrazol-1-yl]acetic acid
- 4-chloro-3-ethyl-1H-pyrazol-1-yl]acetic acid
- 4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propionic acid
Uniqueness
Compared to similar compounds, [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a chloro and an isopropyl group on the pyrazole ring. This combination of substituents can influence its reactivity, stability, and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H11ClN2O2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-(4-chloro-3-propan-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SERLZRMUOUAQKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C=C1Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](ethyl)amino}ethanol](/img/structure/B12469713.png)
![4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride](/img/structure/B12469722.png)

![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469735.png)
![5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12469751.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
![N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12469754.png)



![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)



